![molecular formula C28H28FN3O3 B2862979 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one CAS No. 1018162-35-0](/img/structure/B2862979.png)

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

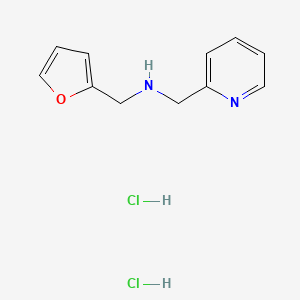

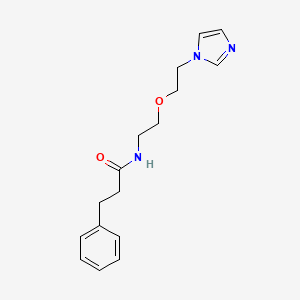

The molecular formula of the compound is C28H28FN3O3. It contains a benzimidazole ring, which is a fused aromatic ring structure consisting of a benzene ring and an imidazole ring . The compound also contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and one carbonyl group .Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . Pyrrolidinone derivatives can undergo reactions at the carbonyl group, such as reduction to form pyrrolidines .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research involving the synthesis and biological evaluation of compounds with complex structures like benzimidazoles and pyrrolidinones often targets the study of receptors and disease mechanisms. For example, Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors, potentially applicable in neurodegenerative disorder imaging (Fookes et al., 2008).

Photophysical Properties

Compounds with benzimidazol[1,2-a]pyrrolidin-2-ones structures have been synthesized and their photochromic properties explored. For instance, Kose and Orhan (2006) reported on novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones that give thermally stable highly colored photochromes, indicating potential use in photophysical applications (Kose & Orhan, 2006).

Material Science and Polymer Chemistry

Research in material science often focuses on the synthesis and characterization of novel polymers for various applications. Wang et al. (2006) detailed the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride, showcasing applications in creating materials with good thermal stability and mechanical properties (Wang et al., 2006).

Fluorescence and Imaging Agents

The development of fluorescent probes and imaging agents is a significant research area. Pereira et al. (2014) synthesized a pyridoxal-benzimidazole ligand and its molybdenum complex, discussing X-ray structural features, DFT calculations, and fluorescence studies, which could be relevant to developing novel imaging agents (Pereira et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, using appropriate personal protective equipment.

Orientations Futures

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been recognized as key functional proteins in bacterial cell division . They are also used as n-type dopants for C60 fullerene, which is an n-type semiconductor in organic and printed electronics .

Mode of Action

It is known that benzimidazole derivatives can interact with their targets to disrupt bacterial cell division . As an n-type dopant, it can donate electrons to the semiconductor, altering its electrical properties .

Biochemical Pathways

It is known that benzimidazole derivatives can affect bacterial cell division . As an n-type dopant, it can influence the electrical properties of semiconductors .

Pharmacokinetics

It is known to be efficient over a large range of polymers and small molecule derivatives, and is generally considered to be air stable . It shows conductivity of 2 × 10 −3 S/cm as a dopant .

Result of Action

It is known that benzimidazole derivatives can disrupt bacterial cell division . As an n-type dopant, it can alter the electrical properties of semiconductors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its efficiency as an n-type dopant can be influenced by the type of polymer or small molecule derivative it is used with . Its air stability suggests that it may be less susceptible to degradation in the presence of oxygen .

Propriétés

IUPAC Name |

4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O3/c1-18-11-12-22(13-19(18)2)35-17-21(33)16-32-26-10-6-4-8-24(26)30-28(32)20-14-27(34)31(15-20)25-9-5-3-7-23(25)29/h3-13,20-21,33H,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOSBXYMZWVJCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2862902.png)

![4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2862906.png)

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2862909.png)

![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2862916.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)